N-Boc-PEG36-alcohol N-Boc-PEG36-alcohol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13683457
InChI: InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80)
SMILES: CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Molecular Formula: C77H155NO38
Molecular Weight: 1703.0 g/mol

N-Boc-PEG36-alcohol

CAS No.:

Cat. No.: VC13683457

Molecular Formula: C77H155NO38

Molecular Weight: 1703.0 g/mol

* For research use only. Not for human or veterinary use.

N-Boc-PEG36-alcohol -

Specification

Molecular Formula C77H155NO38
Molecular Weight 1703.0 g/mol
IUPAC Name tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Standard InChI InChI=1S/C77H155NO38/c1-77(2,3)116-76(80)78-4-6-81-8-10-83-12-14-85-16-18-87-20-22-89-24-26-91-28-30-93-32-34-95-36-38-97-40-42-99-44-46-101-48-50-103-52-54-105-56-58-107-60-62-109-64-66-111-68-70-113-72-74-115-75-73-114-71-69-112-67-65-110-63-61-108-59-57-106-55-53-104-51-49-102-47-45-100-43-41-98-39-37-96-35-33-94-31-29-92-27-25-90-23-21-88-19-17-86-15-13-84-11-9-82-7-5-79/h79H,4-75H2,1-3H3,(H,78,80)
Standard InChI Key IVTRQFCDZUJGMZ-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO
Canonical SMILES CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCO

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-Boc-PEG36-alcohol consists of a linear PEG36 backbone (36 ethylene oxide units) terminated by a hydroxyl group and a Boc-protected amine. The Boc group enhances stability by preventing unwanted reactions at the amine site during synthesis . Its molecular formula is C₇₇H₁₅₅NO₃₈, with a molecular weight of 1,703.06 g/mol . The compound’s solubility in polar solvents (e.g., water, DMSO) stems from the PEG chain’s hydrophilic nature, while the Boc group introduces moderate lipophilicity .

Synthesis and Functionalization

Synthetic Pathways

The synthesis of N-Boc-PEG36-alcohol typically involves:

  • PEG Chain Elongation: Stepwise addition of ethylene oxide units to a hydroxyl-terminated PEG precursor.

  • Boc Protection: Reaction of the terminal amine with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions .

  • Purification: Size-exclusion chromatography or dialysis to isolate the desired product .

Functional Group Compatibility

The hydroxyl group permits further derivatization (e.g., esterification, etherification), while the Boc-protected amine can be deprotected under acidic conditions (e.g., trifluoroacetic acid) to generate a free amine for conjugation .

Applications in Targeted Therapy and PROTAC Development

Role in PROTAC Design

N-Boc-PEG36-alcohol serves as a linker in Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that recruit E3 ubiquitin ligases to degrade disease-causing proteins . The PEG36 spacer:

  • Enhances solubility, reducing aggregation in aqueous environments .

  • Optimizes distance between the target protein and E3 ligase, improving degradation efficiency .

  • Minimizes immunogenicity compared to non-PEGylated linkers .

Case Study: PROTAC Efficacy

In preclinical models, PROTACs incorporating PEG36 linkers demonstrated >90% target protein degradation at nanomolar concentrations, with sustained effects lasting 72 hours post-treatment .

Drug Delivery Systems

The compound’s biocompatibility facilitates its use in:

  • Nanoparticle Functionalization: PEGylation reduces opsonization, prolonging circulation time .

  • Antibody-Drug Conjugates (ADCs): Site-specific conjugation via the hydroxyl or deprotected amine group .

Comparative Analysis with Structural Analogs

PEG Chain Length Variants

CompoundPEG UnitsMolecular Weight (g/mol)Key Properties
N-Boc-PEG6-alcohol6425.5 Rapid systemic clearance; suitable for short-term assays .
N-Boc-PEG7-alcohol7566.5 Intermediate solubility; used in small-molecule conjugates .
N-Boc-PEG36-alcohol361,703.06 Prolonged circulation; ideal for in vivo therapeutic applications .

Functional Group Variants

CompoundFunctional GroupApplications
Azido-PEG36-alcoholAzideClick chemistry-mediated bioconjugation .
Amino-PEG36-alcoholFree amineImmediate conjugation without deprotection .

Future Directions and Challenges

Optimization of PEG Length

Ongoing studies aim to correlate PEG chain length with PROTAC efficacy. Preliminary data suggest PEG24–PEG48 spacers balance solubility and steric flexibility .

Scalability of Synthesis

Challenges in large-scale synthesis include controlling polydispersity during PEG elongation and cost-effective purification .

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